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molecular formula C12H13N3O2 B8347453 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No. B8347453
M. Wt: 231.25 g/mol
InChI Key: NUQKYZPLRXVPLZ-UHFFFAOYSA-N
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Patent
US08604033B2

Procedure details

According to Scheme 1 Step 4: A solution of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide (109 mmol, 25.1 g) and Lawesson's reagent (109 mmol, 43.9 g) in CHCl3/toluene (1:1, 136 mL) was stirred at 85° C. for 12 hours. The reaction mixture was evaporated and the residue was recrystallized in EtOAc/pentane to yield 13.8 g of 1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide. The mother liquors were evaporated and the crude residue was purified by flash chromatography over silica gel using DCM/EtOAc (100:0 to 70:30) to yield 1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide (94.6 mmol, 23.4 g, 87%) as a beige solid.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step One
Name
CHCl3 toluene
Quantity
136 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13]([NH2:15])=O)[CH:10]=[N:9]2)=[CH:5][CH:4]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1>C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13](=[S:27])[NH2:15])[CH:10]=[N:9]2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2)C(=O)N)C=C1
Name
Quantity
43.9 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
CHCl3 toluene
Quantity
136 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized in EtOAc/pentane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C2)C(N)=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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